molecular formula C39H74N2O5S B11927267 [(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate

[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate

Cat. No.: B11927267
M. Wt: 683.1 g/mol
InChI Key: CIYABICWWSPGRO-PLRJNAJWSA-N
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Description

[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate is a complex organic compound that features a variety of functional groups, including an ester, an amide, and a sulfanylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate can be approached through a multi-step organic synthesis process. The key steps may include:

    Formation of the ester group: This can be achieved by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

    Amide bond formation: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

    Introduction of the sulfanylcarbonyl group: This can be done by reacting a thiol with a carbonyl compound under appropriate conditions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester and amide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: New esters or amides

Scientific Research Applications

Chemistry

In chemistry, [(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the dimethylamino group suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory

Properties

Molecular Formula

C39H74N2O5S

Molecular Weight

683.1 g/mol

IUPAC Name

[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate

InChI

InChI=1S/C39H74N2O5S/c1-6-9-12-15-16-19-25-34-45-37(42)29-23-20-24-31-41(39(44)47-35-33-40(4)5)32-26-30-38(43)46-36(27-21-17-13-10-7-2)28-22-18-14-11-8-3/h19,25,36H,6-18,20-24,26-35H2,1-5H3/b25-19-

InChI Key

CIYABICWWSPGRO-PLRJNAJWSA-N

Isomeric SMILES

CCCCCCCC(CCCCCCC)OC(=O)CCCN(CCCCCC(=O)OC/C=C\CCCCCC)C(=O)SCCN(C)C

Canonical SMILES

CCCCCCCC(CCCCCCC)OC(=O)CCCN(CCCCCC(=O)OCC=CCCCCCC)C(=O)SCCN(C)C

Origin of Product

United States

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